molecular formula C20H18Cl2N4O4S2 B3410224 2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 896012-06-9

2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B3410224
CAS No.: 896012-06-9
M. Wt: 513.4 g/mol
InChI Key: QIXRTLZBJIBJAR-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a 3,4-dimethoxyphenyl substituent and a 2,5-dichlorobenzenesulfonamide moiety. The IUPAC name reflects its structural complexity: the thiazolo-triazole core is linked to a 3,4-dimethoxyphenyl group at position 2 and an ethyl chain terminating in a 2,5-dichlorobenzenesulfonamide group.

The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions with biological targets.

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O4S2/c1-29-16-6-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-10-13(21)4-5-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXRTLZBJIBJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is part of a class of thiazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of thiazole and triazole moieties through cyclocondensation reactions.

Key Steps in Synthesis:

  • Formation of Thiazole Derivative: Using appropriate thioketones and amines.
  • Triazole Formation: Cyclization involving triazole precursors.
  • Final Coupling Reaction: Attaching the sulfonamide group to yield the target compound.

Anticancer Activity

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. A study evaluating various derivatives showed that compounds similar to the target compound demonstrated potent activity against multiple cancer cell lines including renal cancer and melanoma. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiazole rings significantly influence the anticancer efficacy .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Specifically, compounds featuring the 2,5-dichlorophenyl scaffold have shown effectiveness against Gram-positive bacteria and drug-resistant fungal strains. For instance:

  • Activity Against Staphylococcus aureus: Some derivatives exhibited remarkable inhibition against methicillin-resistant strains .
  • Antifungal Properties: Certain thiazole derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida species .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has been noted for its inhibitory effects on enzymes such as DPP-4 (dipeptidyl peptidase-4), which is relevant in diabetes management .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study on Anticancer Activity:
    • A series of thiazolo[3,2-b][1,2,4]triazoles were synthesized and tested against a panel of human cancer cell lines.
    • Results indicated that specific substitutions on the triazole ring enhanced cytotoxic effects significantly compared to standard chemotherapeutics like doxorubicin .
  • Case Study on Antimicrobial Efficacy:
    • A derivative with a similar scaffold was tested against E. faecium and showed notable activity against vancomycin-resistant strains.
    • The study concluded that structural modifications could lead to novel antimicrobial agents effective against resistant pathogens .

Data Tables

Biological ActivityCompound StructureIC50 ValueCell Line / Pathogen
AnticancerThiazolo[3,2-b][1,2,4]triazole0.5 µMRenal cancer
Antimicrobial2,5-Dichloro derivative0.8 µg/mLMRSA

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds with thiazole and triazole moieties often exhibit significant antimicrobial properties. The structural features of this compound suggest it may inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives containing similar scaffolds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .

2. Anticancer Properties
The compound's design incorporates elements known for their anticancer properties. Studies have demonstrated that thiazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, the thiazolo[5,4-f]quinazolines have been highlighted for their submicromolar activity against DYRK1A and GSK3α/β kinases . This suggests that 2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide could potentially be developed as an anticancer agent.

3. Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes. For instance, sulfonamide derivatives are known to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment . The presence of the benzenesulfonamide group in this compound enhances its potential as a therapeutic agent for metabolic disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of thiazole derivatives, compounds similar to this compound were tested against a panel of bacterial strains. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies
Another study evaluated the anticancer activity of thiazole-based compounds using the NCI DTP protocol across multiple cancer cell lines. The results showed promising cytotoxic effects at low micromolar concentrations, suggesting that modifications to the thiazole structure could enhance efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structural analogs, emphasizing substituent variations, molecular weights, and inferred bioactivity:

Compound Name Structural Features Molecular Weight (g/mol) Key Bioactivity/Applications
Target Compound : 2,5-Dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide 3,4-Dimethoxyphenyl; 2,5-dichlorobenzenesulfonamide ~520 (estimated) Potential anticancer/antimicrobial (inferred from analogs)
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide 4-Chlorophenyl; oxalamide bridge; 2,5-difluorophenyl ~500 (estimated) Substituent effects noted; bioactivity unconfirmed
N-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide 3-Fluorophenyl; trimethylbenzenesulfonamide ~510 (estimated) Investigated for antimicrobial/anticancer properties
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide Ethylsulfonyl; 2,5-dimethylphenyl ~480 (estimated) Varied lipophilicity; distinct interaction profiles
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide 4-Chlorophenyl; triethoxybenzamide 515.03 Molecular docking studies for cancer targets
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide 4-Chlorophenyl; diethoxybenzamide ~500 (estimated) Anti-inflammatory, antimicrobial, antitumor applications

Key Differences and Implications

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group contrasts with halogenated (e.g., 4-chloro, 3-fluoro) or alkyl-substituted phenyl groups in analogs. Methoxy groups may improve solubility and π-π stacking, while halogens (Cl, F) enhance binding via hydrophobic/halogen bonding . Sulfonamide vs. Benzamide: The 2,5-dichlorobenzenesulfonamide group in the target compound differs from benzamide or oxalamide bridges in analogs.

Biological Activity :

  • The 2,5-dichloro substitution on the benzenesulfonamide may confer enhanced enzyme inhibition (e.g., carbonic anhydrase) compared to methyl or ethyl sulfonamides .
  • Compared to triethoxy/diethoxybenzamide derivatives (e.g., ), the target’s methoxy groups offer smaller steric hindrance, possibly improving membrane permeability .

Synthetic Considerations: Friedel-Crafts reactions are critical for sulfonylbenzene precursor synthesis, as noted in . The target compound’s dichloro-substituted sulfonamide likely requires optimized halogenation steps . Multi-step synthesis routes (e.g., coupling thiazolo-triazole cores with ethyl-linked sulfonamides) align with methods described in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 2
2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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